Cas no 2229592-38-3 (3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid)

3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid
- EN300-1945873
- 2229592-38-3
-
- インチ: 1S/C9H6BrF3O2/c10-6-3-1-2-5(8(6)11)9(12,13)4-7(14)15/h1-3H,4H2,(H,14,15)
- InChIKey: KOBWPNWNQGFWDW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1F)C(CC(=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 281.95033g/mol
- どういたいしつりょう: 281.95033g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 37.3Ų
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945873-5.0g |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid |
2229592-38-3 | 5g |
$4349.0 | 2023-05-31 | ||
Enamine | EN300-1945873-10.0g |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid |
2229592-38-3 | 10g |
$6450.0 | 2023-05-31 | ||
Enamine | EN300-1945873-0.25g |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid |
2229592-38-3 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1945873-1.0g |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid |
2229592-38-3 | 1g |
$1500.0 | 2023-05-31 | ||
Enamine | EN300-1945873-1g |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid |
2229592-38-3 | 1g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1945873-0.5g |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid |
2229592-38-3 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1945873-2.5g |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid |
2229592-38-3 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1945873-0.1g |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid |
2229592-38-3 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1945873-10g |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid |
2229592-38-3 | 10g |
$6450.0 | 2023-09-17 | ||
Enamine | EN300-1945873-5g |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid |
2229592-38-3 | 5g |
$4349.0 | 2023-09-17 |
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acidに関する追加情報
Professional Introduction to 3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic Acid (CAS No. 2229592-38-3)
3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid, identified by the CAS number 2229592-38-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by its unique structural features, which include both bromine and fluorine substituents on a phenyl ring, coupled with a difluorinated propanoic acid moiety. Such structural motifs are often exploited in the design of bioactive molecules due to their potential to modulate biological targets with high specificity and affinity.
The significance of this compound in modern chemical biology lies in its utility as a building block for the synthesis of more complex pharmacophores. The presence of both bromine and fluorine atoms provides versatile handles for further functionalization, enabling chemists to explore a wide range of chemical modifications. These modifications can be tailored to enhance pharmacokinetic properties, such as solubility and metabolic stability, or to fine-tune binding interactions with biological targets. In particular, the difluorinated propanoic acid moiety has been shown to improve binding affinity and selectivity in certain drug candidates, making it a valuable component in medicinal chemistry libraries.
Recent advancements in the field of drug discovery have highlighted the importance of fluorinated compounds in medicinal chemistry. Fluorine atoms are known to influence the electronic properties of molecules, thereby affecting their biological activity. For instance, fluorine can enhance metabolic stability by preventing unwanted deactivation through hydrolysis or oxidation. Additionally, fluorine substitution can lead to increased lipophilicity, which is often desirable for oral bioavailability. The combination of fluorine and bromine in 3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid creates a molecule with multiple opportunities for optimization.
In the context of current research, this compound has been investigated for its potential applications in the development of novel therapeutic agents. Studies have demonstrated its utility as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation. The bromine atom serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in the construction of biaryl structures found in many active pharmaceutical ingredients (APIs). Similarly, the difluoropropanoic acid moiety can be further modified to introduce additional pharmacophoric elements that enhance target engagement.
The synthetic approach to 3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of a brominated fluoroaromatic precursor, followed by functionalization at the propanoic acid position. Advanced techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry play crucial roles in constructing the desired framework. The use of high-performance analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), is essential for characterizing the compound and verifying its structural integrity.
The pharmacological evaluation of derivatives derived from 3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid has revealed intriguing biological activities. In vitro studies have shown that certain analogs exhibit potent inhibitory effects on kinases and other enzymes relevant to diseases such as cancer and autoimmune disorders. The unique combination of substituents allows for precise tuning of binding interactions with biological targets, leading to compounds with improved therapeutic profiles. Furthermore, computational modeling techniques have been employed to predict binding affinities and optimize molecular properties before experimental synthesis.
The industrial relevance of this compound is underscored by its incorporation into several drug discovery programs aimed at developing next-generation therapeutics. Pharmaceutical companies have leveraged its structural features to create libraries of compounds for high-throughput screening (HTS) campaigns. The success of such programs relies on access to high-quality starting materials like 3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid, which serve as scaffolds for generating novel drug candidates. The growing interest in fluorinated compounds underscores their potential as key players in future drug development efforts.
The environmental and safety considerations associated with handling this compound are also important aspects that must be addressed during its production and application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should be followed to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation in laboratory settings. Waste disposal must comply with local regulations to prevent environmental contamination.
In conclusion, 3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid (CAS No. 2229592-38-3) represents a valuable asset in pharmaceutical research due to its versatile structural features and potential applications in drug development. Its role as a synthetic intermediate has enabled the creation of novel bioactive molecules with therapeutic promise. As research continues to uncover new applications for fluorinated compounds, this compound will likely remain a key component in medicinal chemistry efforts aimed at addressing unmet medical needs.
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